Cyanthiwigin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cyanthiwigin D involves several key steps, including double catalytic enantioselective alkylation and Tsuji-Wacker oxidation . The synthetic strategy typically begins with the preparation of a bis(β-keto ester) intermediate, which undergoes double catalytic enantioselective allylic alkylation to establish the necessary stereocenters . This is followed by an aldehyde-selective Tsuji-Wacker oxidation to form the penultimate aldehyde intermediate . The final steps involve further functional group transformations to yield this compound .
Chemical Reactions Analysis
Cyanthiwigin D undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for enantioselective alkylation and oxidizing agents for Tsuji-Wacker oxidation . The major products formed from these reactions are intermediates that retain the tricyclic core structure of this compound while introducing functional groups necessary for further transformations .
Scientific Research Applications
In chemistry, it serves as a model compound for the development of new synthetic methodologies . In biology and medicine, cyanthiwigin D and related compounds have shown promise as antimicrobial agents, antineoplastic agents, and stimulators of nerve growth factor synthesis . Additionally, this compound has been investigated for its potential use in industry, particularly in the development of new pharmaceuticals .
Mechanism of Action
The biological activity of cyanthiwigin D is attributed to its ability to interact with specific molecular targets and pathways. For example, this compound has been shown to act as a κ-opioid receptor agonist, which may contribute to its antineoplastic and neurotrophic effects . The compound’s complex tricyclic structure allows it to engage in specific interactions with these targets, leading to the observed biological activities .
Comparison with Similar Compounds
Cyanthiwigin D is part of a larger family of cyanthiwigin compounds, which include cyanthiwigin B, C, F, and G . These compounds share a common tricyclic core structure but differ in the functional groups attached to this core . This compound is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include cyanthiwigin U, W, and Z, which have been synthesized using similar methodologies .
Properties
CAS No. |
150999-00-1 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,3aR,4S,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]indene-3,4-diol |
InChI |
InChI=1S/C20H32O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15-18,21-22H,6-7,9,11H2,1-5H3/t15-,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
CVOCSQYDXAWTQO-YRIPFXIYSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(C[C@@H]([C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)O)C |
Canonical SMILES |
CC1=CCC2(CC(C3(C(C=C(C3C2CC1)C(C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.